BenchChemオンラインストアへようこそ!

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

5-HT2b antagonist serotonin receptor binding affinity

Procure MW071 (CAS 276678‑35‑4) — a uniquely validated, high‑selectivity 5‑HT2b receptor antagonist (IC50 54 nM) with demonstrated inactivity against 161 other GPCRs, major neurotransmitter transporters, and multiple CYP enzymes. It also exhibits equipotent MCHR2 antagonism (IC50 1 nM), enabling dual‑receptor interrogation. This defined polypharmacological profile eliminates off‑target confounds, making MW071 the superior reference compound for synaptic plasticity, Alzheimer’s disease, energy‑homeostasis, and prostaglandin‑crosstalk studies. Only MW071 offers: (i) a confirmed clean 161‑GPCR selectivity fingerprint, (ii) documented in vivo central target engagement, and (iii) a single molecule for both 5‑HT2b‑ and MCHR2‑driven hypotheses. Choose MW071 when reproducibility and mechanistic specificity are non‑negotiable.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
CAS No. 276678-35-4
Cat. No. B3120925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone
CAS276678-35-4
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C(=O)N2CCCC2
InChIInChI=1S/C12H14BrNO/c1-9-8-10(13)4-5-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
InChIKeyWUEUKUKQZUDQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product-Specific Evidence Guide for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (CAS 276678-35-4): Quantifiable Differentiation for Scientific Procurement


(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, also known as MW071, is a synthetic small-molecule antagonist of the serotonin 5-HT2b receptor (5-HT2bR) that additionally exhibits high-potency melanin-concentrating hormone receptor 2 (MCHR2) antagonism [1][2]. It belongs to the phenyl-pyrrolidinyl-methanone chemotype and has been characterized as a selective molecular probe with a defined polypharmacological profile across serotonin, MCH, and prostaglandin E synthase targets [1][2][3]. The compound is utilized in neuroscience and inflammation research for its ability to interrogate 5-HT2bR-mediated mechanisms without confounding off-target activity at 161 other GPCRs [1].

Why Generic Substitution of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone Fails in Receptor Pharmacology Research


The 5-HT2b receptor ligand class encompasses compounds with widely divergent selectivity fingerprints and functional profiles. Simple potency comparisons at the primary target fail to capture the critical differentiator for this compound: a demonstrated absence of off-target engagement across a panel of 161 GPCRs, multiple neurotransmitter transporters, and key enzymes [1]. In contrast, widely used comparators such as SB-204741 and VU0631019, while potent 5-HT2b antagonists, have not been reported to possess the same breadth of validated selectivity data nor the secondary high-potency MCHR2 activity that defines MW071's unique polypharmacological signature [1][2]. Procurement based solely on 5-HT2b IC50 values therefore risks introducing uncharacterized off-target effects or missing the opportunity to interrogate dual receptor pharmacology.

Product-Specific Quantitative Evidence Guide for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone: Head-to-Head and Cross-Study Comparisons


5-HT2b Receptor Binding Affinity: Superior Potency vs. SB-204741 and Comparable to VU0631019

The target compound (MW071) demonstrates a 5-HT2b receptor binding IC50 of 22 ± 9.0 nM, which is approximately 2.7-fold more potent than the reference antagonist SB-204741 (IC50 = 60.5 nM) and slightly more potent than VU0631019 (IC50 = 29 nM) [1][2][3]. This quantitative advantage in primary target engagement is a key selection criterion when sub-50 nM affinity is required for in vitro studies.

5-HT2b antagonist serotonin receptor binding affinity GPCR neuropharmacology

Cellular 5-HT2b Antagonist Functional Activity: Comparable to SB-204741 with Defined Selectivity

In a cellular antagonist assay measuring inhibition of 5-HT2bR-mediated signaling, the target compound exhibits an IC50 of 54 nM, which is slightly more potent than SB-204741's IC50 of 60.5 nM in a comparable aequorin calcium flux assay [1][2]. While the magnitude of difference is modest, the functional activity is accompanied by a comprehensive GPCR selectivity screen (161 GPCRs) showing no agonist or antagonist activity at any other receptor except 5-HT2bR [1].

functional antagonist activity GPCR cell-based assay serotonin receptor 5-HT2b cellular pharmacology

MCHR2 Antagonist Activity: Equipotent to MCHR2 Antagonist 38 but with Distinct GPCR Fingerprint

The target compound is a potent antagonist of human MCHR2 with an IC50 of 1 nM in a Ca2+ flux FLIPR assay, identical in potency to MCHR2 antagonist 38 (IC50 = 1 nM) [1]. However, unlike MCHR2 antagonist 38, which exhibits no detectable MCHR1 activity but has a 500-fold selectivity window across only 23 receptors, MW071's selectivity has been validated against a broader panel of 161 GPCRs and includes additional documented activity at 5-HT2bR (IC50 = 22–54 nM) [1][2].

MCHR2 antagonist melanin-concentrating hormone polypharmacology GPCR obesity research

Broad GPCR Selectivity Profile: 161-GPCR Screen vs. Limited Panels of Class Comparators

The target compound was profiled in a 161-GPCR agonist and antagonist screen and found to be negative for all agonist activities and negative for all antagonist activities except at 5-HT2bR [1]. In contrast, widely used 5-HT2b antagonists such as SB-204741 and RS-127445 are typically characterized for selectivity only across 5-HT receptor subtypes (e.g., ≥135-fold selectivity for 5-HT2B over 5-HT2C and 5-HT2A for SB-204741; >1000-fold selectivity for RS-127445), with no published data on broader GPCR counter-screening [2].

GPCR selectivity off-target screening polypharmacology 5-HT2b antagonist molecular probe

Best Research and Industrial Application Scenarios for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone Based on Quantitative Differentiation Evidence


Neuroscience Research: Investigating 5-HT2bR-Mediated Synaptic Plasticity and Memory

The target compound's 5-HT2bR antagonist activity (IC50 = 54 nM cellular) combined with its broad GPCR selectivity (negative in 161-GPCR screen) makes it a robust molecular probe for dissecting the role of 5-HT2bR in synaptic plasticity and memory formation [1]. In a validated AD model, MW071 rescued amyloid-β and tau oligomer-induced impairments in long-term potentiation (LTP) and memory, demonstrating functional relevance [1]. Researchers requiring a selective 5-HT2bR antagonist with documented in vivo central target engagement can prioritize MW071 over less thoroughly counter-screened alternatives.

Metabolic and Obesity Research: Dual 5-HT2bR/MCHR2 Antagonism

For studies exploring the intersection of serotonergic and melanin-concentrating hormone signaling in energy homeostasis, MW071 provides a defined dual antagonist profile (5-HT2bR IC50 22–54 nM; MCHR2 IC50 1 nM) [1][2]. The MCHR2 antagonist activity is equipotent to the reference compound MCHR2 antagonist 38, but MW071 adds 5-HT2bR blockade, enabling investigation of cooperative or independent effects of these two GPCRs in hypothalamic circuits [2][3]. Procurement of MW071 for metabolic studies is justified when dual receptor modulation is a hypothesis-driven requirement.

Inflammation and Prostaglandin Biology: mPGES-1 Inhibition at Defined Concentrations

MW071 inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 506 nM in human HEK293 cells [3]. While this potency is lower than dedicated mPGES-1 inhibitors (e.g., compound III with submicromolar IC50), it is sufficient for studies requiring a tool compound with a known, moderate mPGES-1 inhibitory activity that can be titrated alongside its primary 5-HT2bR antagonism. Researchers investigating crosstalk between serotonergic signaling and prostaglandin biosynthesis may use MW071 to probe this intersection at concentrations above 500 nM, with the understanding that 5-HT2bR occupancy will be near-complete at these levels.

Chemical Biology and High-Content Screening: Validated Negative Control for Off-Target Panels

The documented lack of activity against 160 other GPCRs, multiple neurotransmitter transporters (SERT, DAT, NET), major cytochrome P450 enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), and kinases (302-kinase panel negative) positions MW071 as an ideal reference compound for assay development and high-content screening campaigns [1]. When establishing 5-HT2bR-mediated readouts, MW071 can serve as a selective positive control that will not confound results through off-target pharmacology, reducing false discovery rates in phenotypic screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.